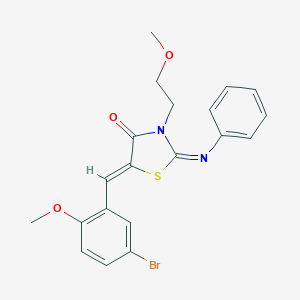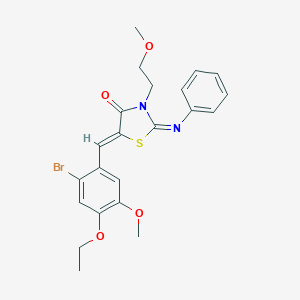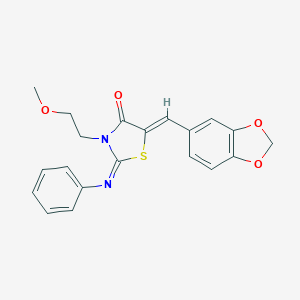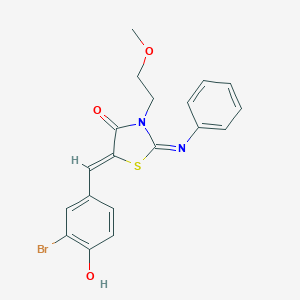
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide, also known as Fluoromethoxyphenylacetamidobutane (FMPAB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of phenylacetamide and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
FMPAB has been extensively studied for its potential applications in scientific research. It has been shown to have an affinity for the dopamine transporter and can be used as a dopamine transporter ligand in positron emission tomography (PET) imaging studies. FMPAB has also been studied for its potential as a treatment for addiction and depression. Moreover, it has been used as a tool to study the role of the dopamine transporter in various physiological and pathological conditions.
Mécanisme D'action
FMPAB is a dopamine transporter ligand that binds to the dopamine transporter and inhibits dopamine reuptake. This leads to an increase in dopamine levels in the synapse, which can have various effects on the brain and behavior. FMPAB has also been shown to have an affinity for other neurotransmitter transporters such as norepinephrine and serotonin transporters, but with lower affinity than the dopamine transporter.
Biochemical and Physiological Effects
FMPAB has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, reward-seeking behavior, and addiction-like behavior. FMPAB has also been shown to have antidepressant-like effects in animal models, which may be due to its ability to increase dopamine levels in the brain. Moreover, FMPAB has been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FMPAB has several advantages for lab experiments. It is a highly selective and potent dopamine transporter ligand, which makes it an ideal tool for studying the role of the dopamine transporter in various physiological and pathological conditions. Moreover, FMPAB has been shown to have good brain penetration, which makes it suitable for in vivo studies. However, one limitation of FMPAB is that it has a short half-life, which can make it difficult to use in long-term studies.
Orientations Futures
There are several future directions for FMPAB research. One area of interest is the potential use of FMPAB as a treatment for addiction and depression. Moreover, FMPAB can be used as a tool to study the role of the dopamine transporter in various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Furthermore, the development of FMPAB analogs with longer half-lives and improved brain penetration could lead to new insights into the role of the dopamine transporter in the brain.
Conclusion
In conclusion, FMPAB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been extensively studied for its potential as a dopamine transporter ligand, treatment for addiction and depression, and tool to study the role of the dopamine transporter in various physiological and pathological conditions. FMPAB has several advantages for lab experiments, but also has limitations such as its short half-life. There are several future directions for FMPAB research, which could lead to new insights into the role of the dopamine transporter in the brain.
Méthodes De Synthèse
The synthesis method for FMPAB involves the reaction of 4-fluoroacetophenone with 4-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to reductive amination using sodium borohydride to yield FMPAB. This method has been optimized to produce high yields of FMPAB with high purity.
Propriétés
Nom du produit |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide |
|---|---|
Formule moléculaire |
C17H18FNO2 |
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C17H18FNO2/c1-21-16-11-5-13(6-12-16)3-2-4-17(20)19-15-9-7-14(18)8-10-15/h5-12H,2-4H2,1H3,(H,19,20) |
Clé InChI |
MRHQVAUPFWPCJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)

![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)

![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B306606.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
